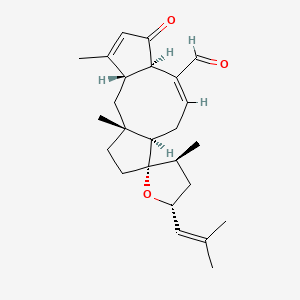
脱水表菲霉素A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
由于脱水表环丝孢菌素A具有多种生物活性,因此它在科学研究中具有广泛的应用 :
化学: 它被用作模型化合物来研究倍半萜类化合物的化学行为。
生物学: 脱水表环丝孢菌素A被研究用于其对各种癌细胞系的细胞毒性作用,包括HepG2、K562、A549、SKOV3、SK-MEL-2、XF498和HCT15细胞.
作用机制
脱水表环丝孢菌素A的作用机制涉及它与各种分子靶标和途径的相互作用 . 它通过诱导癌细胞凋亡、抑制细菌和真菌生长以及破坏植物的光合作用来发挥作用 . 该化合物的细胞毒性归因于其干扰细胞过程的能力,导致细胞死亡 .
类似化合物:
环丝孢菌素A: 脱水表环丝孢菌素A是环丝孢菌素A的脱水类似物,具有相似的生物学特性,但由于在C6位发生差向异构化,其结构性质不同.
脱水环丝孢菌素A: 该化合物与脱水表环丝孢菌素A密切相关,但它是一种微量成分,在控制条件下容易差向异构化为脱水表环丝孢菌素A.
独特性: 脱水表环丝孢菌素A由于其在C6位的特定差向异构化而具有独特性,这将其与其他环丝孢菌素区分开来。
生化分析
Biochemical Properties
Anhydroepiophiobolin A interacts with various biomolecules, leading to its cytotoxic and phytotoxic effects. It has been found to be cytotoxic to HepG2 and K562 cells, as well as A549, SKOV3, SK-MEL-2, XF498, and HCT15 cells
Cellular Effects
Anhydroepiophiobolin A has significant effects on various types of cells and cellular processes. It influences cell function by inducing cytotoxicity in certain cell lines
Temporal Effects in Laboratory Settings
Current information suggests that it maintains its cytotoxic properties over time .
准备方法
化学反应分析
反应类型: 脱水表环丝孢菌素A会经历各种化学反应,包括氧化、还原和取代反应 .
常用试剂和条件:
氧化: 可以使用高锰酸钾或三氧化铬等常用氧化剂氧化脱水表环丝孢菌素A。
还原: 使用硼氢化钠或氢化铝锂等还原剂还原脱水表环丝孢菌素A。
主要产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成各种氧化衍生物,而还原可以生成脱水表环丝孢菌素A的还原形式 .
相似化合物的比较
Anhydroophiobolin A: This compound is closely related to anhydroepiophiobolin A but is a minor component that readily epimerises to form anhydroepiophiobolin A under controlled conditions.
Uniqueness: Anhydroepiophiobolin A is unique due to its specific epimerisation at the C6 position, which distinguishes it from other ophiobolins.
生物活性
Anhydroepiophiobolin A is a sesterterpene derivative with significant biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of Anhydroepiophiobolin A, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Anhydroepiophiobolin A is structurally related to ophiobolin A, a known fungal secondary metabolite. The compound exhibits a tricyclic 5-8-5 carbotricyclic skeleton typical of sesterterpenoids, which contributes to its biological activities. The compound's chemical properties enable it to interact with various biological targets, leading to its therapeutic potential.
Biological Activities
1. Anticancer Activity
Anhydroepiophiobolin A has demonstrated promising anticancer properties across various studies:
- In Vitro Studies : Research indicates that Anhydroepiophiobolin A exhibits significant cytotoxic effects on several cancer cell lines. For instance, it has shown an IC50 value of 6.49 μM against HepG2 liver cancer cells and 4.06 μM against K562 leukemia cells, indicating potent antiproliferative activity .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by flow cytometric analyses. It appears to activate apoptotic pathways through the modulation of key proteins involved in cell cycle regulation and apoptosis .
- In Vivo Studies : In animal models, Anhydroepiophiobolin A has been effective against glioblastoma and melanoma. It significantly improved survival rates in mice bearing orthotopic U251-LUC tumors when administered at doses of 10 mg/kg . Additionally, it showed the ability to cross the blood-brain barrier, making it a candidate for treating brain tumors .
2. Antimicrobial Activity
Anhydroepiophiobolin A exhibits antimicrobial properties that make it a potential agent against resistant bacterial strains:
- Broad Spectrum Activity : The compound has been reported to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 12.5 μg/mL . This suggests its utility in addressing antibiotic resistance.
Case Studies
Case Study 1: Efficacy Against Glioblastoma
A study evaluated the effects of Anhydroepiophiobolin A on glioblastoma cells in vitro and in vivo. The results indicated that treatment with the compound led to significant reductions in tumor growth and improved survival rates in mouse models. The study highlighted the compound's unique mechanism of inducing non-apoptotic cell death pathways, which could be beneficial for treating apoptosis-resistant tumors .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of Anhydroepiophiobolin A against various bacterial strains. Results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent .
Research Findings Summary
The following table summarizes key findings related to the biological activities of Anhydroepiophiobolin A:
属性
IUPAC Name |
(1'R,2S,3S,3'S,5R,7'R,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23-,24+,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYSLOGZXCWLSL-MUKMEUIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














